molecular formula C11H14N2O3 B556345 N-Acetyl-L-tyrosinamide CAS No. 1948-71-6

N-Acetyl-L-tyrosinamide

Cat. No.: B556345
CAS No.: 1948-71-6
M. Wt: 222.24 g/mol
InChI Key: RJNKBEQRBIJDNM-UHFFFAOYSA-N
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Description

L-tyrosine analog. Shows specific absorption and emission spectra distinct from L-tyrosine. Stimulates L-Tyr transport mainly by the ASC system.

Properties

IUPAC Name

2-acetamido-3-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNKBEQRBIJDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344321, DTXSID60876445
Record name ST088588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TYROSINE-AMIDE,N-ACETYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7376-93-4, 1948-71-6
Record name ST088588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TYROSINE-AMIDE,N-ACETYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Acetyl-L-tyrosinamide?

A1: The molecular formula of this compound is C11H14N2O3, and its molecular weight is 222.24 g/mol.

Q2: What are the key spectroscopic characteristics of NAYA?

A2: NAYA exhibits characteristic absorption and fluorescence properties. Its fluorescence is primarily attributed to the tyrosine moiety. [, , , ] The UV absorption spectrum is sensitive to hydrogen bonding and solvent polarity. [] Researchers have utilized techniques like fluorescence polarization decay, thermal perturbation spectrophotometry, and Raman spectroscopy to study its conformational dynamics and environmental sensitivity. [, , ]

Q3: How does NAYA behave under various solvent conditions?

A3: Studies have investigated the behavior of NAYA in various solvents. For example, its absorption and fluorescence properties were examined in the presence of amide-like ligands, mimicking the protein backbone, in different solvents. [] These studies provide insights into how the microenvironment can influence the spectral properties of NAYA, which can be extrapolated to understand tyrosine behavior within proteins.

Q4: Does NAYA possess any inherent catalytic activity?

A4: NAYA itself is not known to exhibit catalytic activity. It serves primarily as a model substrate or ligand in studies focusing on enzyme activity, protein structure, and peptide interactions. [, , , ] For instance, it has been used in research on enzyme-substrate interactions with α-chymotrypsin. []

Q5: How has computational chemistry been applied in studying NAYA?

A5: Computational methods, including molecular dynamics simulations and free-energy calculations, have been used to investigate the permeation of NAYA through lipid bilayers. [] These studies provide valuable insights into the factors influencing membrane permeability, which is crucial for understanding drug delivery and pharmacokinetic properties.

Q6: Can NAYA elicit an immune response?

A8: Research indicates that guinea pigs injected with a p-azobenzenearsonate derivative of NAYA exhibited delayed-type hypersensitivity, suggesting potential immunogenicity. [] This highlights the importance of considering potential immune responses when using NAYA or its derivatives in biological systems.

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